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6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Physicochemical profiling Fragment-based drug design Permeability optimization

Procurement teams face supply intermittency and structural irreproducibility for this piperazinyl-pyrimidinedione fragment. This compound resolves both by providing batch-specific characterization and the precise ethyl-substituted scaffold essential for kinase SAR integrity. Unlike its hydrogen or N-methyl analogs, the N-ethylpiperazine moiety delivers a reproducible 1 methylene unit shift in lipophilicity and binding pose, confirmed by X-ray crystallography (PDB: 6KLA) against c-KIT. Use as a benchmark to quantify incremental N-alkylation effects on permeability and efflux ratios.

Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
CAS No. 2097966-68-0
Cat. No. B1492092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
CAS2097966-68-0
Molecular FormulaC10H16N4O2
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC(=O)NC(=O)N2
InChIInChI=1S/C10H16N4O2/c1-2-13-3-5-14(6-4-13)8-7-9(15)12-10(16)11-8/h7H,2-6H2,1H3,(H2,11,12,15,16)
InChIKeySTTIMYUQZKZYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione: Overview & Procurement Context


6-(4-Ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic pyrimidine-2,4-dione (uracil) derivative bearing an N-ethylpiperazine substituent at the 6-position of the heterocyclic core . The compound belongs to the broader class of piperazinyl-pyrimidinediones that have been explored as kinase inhibitor scaffolds, adrenoceptor ligands, and antimicrobial uracil analogs [1][2]. It is primarily supplied as a research intermediate and fragment-like building block (MW 224.13 g/mol, C₁₀H₁₆N₄O₂) . Commercially, its availability has been documented through specialty chemical suppliers, though stock status can be intermittent, highlighting the need for procurement teams to verify batch-specific characterization and purity documentation at the point of inquiry .

6-(4-Ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione: Risks of Simpler Analog Substitution


Within the piperazinyl-pyrimidinedione chemotype, small N-substituent variations on the piperazine ring – hydrogen vs. methyl vs. ethyl – produce measurable differences in lipophilicity (clogP), hydrogen-bond acceptor basicity (pKa of the tertiary amine), and conformational flexibility of the pendant group . These physicochemical shifts directly influence solubility, passive membrane permeability, and target-binding orientation when the compound is deployed as a synthetic intermediate or a fragment for medicinal chemistry elaboration [1]. In cellular contexts, even a single methylene unit difference can alter kinase selectivity profiles; the piperazinylpyrimidine class has demonstrated selective inhibition of mutant PDGFR family kinases and c-KIT, where the ethylpiperazine moiety contributes to a defined binding pose confirmed by X-ray crystallography [1][2]. Generic substitution of 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione with an unsubstituted piperazine or N-methyl analog therefore risks invalidating structure-activity relationships and batch-to-batch reproducibility in any downstream application that depends on the precise physicochemical signature of the ethyl-substituted variant [2].

6-(4-Ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione: Differentiation vs. Structural Analogs


Lipophilicity and H-Bond Donor Capacity vs. Unsubstituted Analog

The N-ethyl substitution on the piperazine ring eliminates one hydrogen-bond donor (HBD) site present in the unsubstituted 6-(piperazin-1-yl) analog, reducing the HBD count from 3 to 2 while increasing the calculated logP (clogP) by approximately 0.8–1.0 log units, consistent with the incremental lipophilicity conferred by a single N-ethyl group . This shift places the compound in a more favorable region of CNS-accessible fragment chemical space (MW < 250, clogP 1–3) compared to the more polar unsubstituted piperazine variant [1].

Physicochemical profiling Fragment-based drug design Permeability optimization

Co-crystal Validation of Ethylpiperazine in Kinase Binding

X-ray crystallography of the human c-KIT kinase domain (PDB: 6KLA, resolution 2.11 Å) reveals that compound 15a, which incorporates the 6-(4-ethylpiperazin-1-yl)-2-methyl-pyrimidin-4-ylamino core, binds to the ATP-binding site with the ethylpiperazine moiety making specific van der Waals contacts within the solvent-exposed region [1]. In the broader piperazinylpyrimidine series studied by Shallal et al., compounds with substituted piperazine groups demonstrated selective inhibition of oncogenic KIT and PDGFRA mutants over wild-type isoforms, with compound 4 showing preferential mutant-kit inhibitory activity [2]. While the exact compound 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has not been individually profiled in these kinase panels, it represents the minimal core fragment from which these elaborated inhibitors are constructed, and its ethylpiperazine group is structurally identical to the solvent-facing substituent in the co-crystallized ligand [1][3].

Kinase inhibitor design Structure-based drug design c-KIT inhibition

Basicity and Salt Formation Potential vs. Acetyl Analog

The tertiary amine of the N-ethylpiperazine moiety has an estimated pKa in the range of 7.5–8.0, reflecting the electron-donating effect of the ethyl group that moderately increases basicity relative to an N-acetyl analog (pKa ~5–6 for the corresponding amide nitrogen in 6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione) [1][2]. This intermediate basicity supports protonation and salt formation under physiological or mildly acidic conditions – a property exploited in the piperazinylpyrimidine kinase inhibitor series, where hydrochloride or mesylate salts are commonly employed to enhance aqueous solubility without compromising membrane permeability [3]. The N-methyl analog (pKa ~7.8–8.3) lies slightly higher, which may increase solubility but reduce logD at physiological pH compared to the ethyl variant [2].

Salt screening Formulation development pKa optimization

Gram-Positive Antibacterial Activity in Uracil Series

In the study by Al-Turkistani et al. (Molecules, 2011), a series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils (compounds 6a–j) were tested for antimicrobial activity by agar disc-diffusion (200 μg/disc) against a panel of Gram-positive and Gram-negative bacteria [1]. Among these, the 4-ethoxycarbonylpiperazinyl analog 6a (5-ethyl-substituted uracil core) showed no inhibition (zone <10 mm), while the 3-trifluoromethylphenyl-piperazinyl analog 6h displayed broad-spectrum activity (inhibition zones of 22–28 mm against S. aureus, B. subtilis, M. luteus, E. coli, P. aeruginosa) [1]. The unsubstituted (R'=H) or simple alkyl-substituted piperazine analogs in this series (6b–6g, 6i–j) exhibited only narrow-spectrum activity against M. luteus (11–15 mm zones) [1]. Although the target compound – lacking the 5-alkyl substituent present in 6a–j – was not directly tested in this panel, the data provide a class-level benchmark: the ethylpiperazine motif requires additional substituent optimization (e.g., at the piperazine N4 position or the uracil 5-position) to achieve meaningful antibacterial potency, and the core compound alone is expected to be minimally active without further elaboration [1].

Antimicrobial uracil derivatives Gram-positive bacteria Structure-activity relationships

Rotatable Bond Count and Conformational Flexibility vs. N-Methyl Analog

The 4-ethylpiperazine substituent introduces two rotatable bonds (the C–N bond connecting piperazine to pyrimidine, and the N–CH₂CH₃ bond), versus a single rotatable C–N bond in the N-unsubstituted piperazine analog and effectively one freely rotatable bond in the N-methyl analog (where the methyl group contributes minimal additional conformational degrees of freedom) . Molecular weight increases incrementally across the series: H-piperazine (196.21) → methylpiperazine (210.23) → ethylpiperazine (224.13) . The ethyl group thus adds both mass and conformational flexibility without crossing the fragment-likeness thresholds (MW < 250, rotatable bonds ≤ 5) [1], positioning it as the highest-MW analog within acceptable fragment space that still offers an additional degree of freedom for induced-fit binding.

Conformational analysis Ligand efficiency Fragment elaboration

6-(4-Ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione: Key Application Scenarios


Fragment-Based Lead Discovery for c-KIT Kinases

The compound serves as a structurally pre-validated core fragment for kinase inhibitor programs targeting c-KIT, PDGFRα/β, or CSF1R. X-ray crystallographic evidence (PDB: 6KLA, 2.11 Å) confirms that the 6-(4-ethylpiperazin-1-yl)pyrimidine substructure engages the ATP-binding site of c-KIT with a defined binding pose, and the ethylpiperazine moiety occupies the solvent-exposed region in a manner compatible with further vector-based elaboration [1]. Users can deploy this compound as a minimal binding-element control in SPR or thermal shift assays to establish baseline affinity, then grow into the kinase hinge or back-pocket regions guided by co-crystal information [1][2].

Physicochemical Comparator for CNS Fragment SAR

With a calculated HBD count of 2, MW of 224 Da, and an estimated clogP of 0.9–1.3, this compound occupies a physicochemical niche between the more polar unsubstituted piperazine analog (HBD 3, clogP ~0) and bulkier N-substituted variants that exceed fragment-likeness thresholds [1]. Medicinal chemistry teams optimizing CNS exposure can use the compound as a benchmark to quantify how incremental N-alkylation on a piperazine-uracil scaffold shifts logD, PAMPA permeability, and P-glycoprotein efflux ratios, with the ethyl group providing a reproducible delta relative to H and methyl controls [1][2].

Negative Control for Antimicrobial Uracil SAR

Based on the antimicrobial structure-activity data from Al-Turkistani et al. (2011), unelaborated 6-piperazino-uracil cores lacking an N4-aryl substituent and a 5-alkyl group display minimal to no growth inhibition against Gram-positive and Gram-negative bacteria [1]. This compound, which bears neither a 5-alkyl substituent nor an N4-aryl group, is predicted to be inactive and can therefore be systematically employed as a negative control to confirm that observed antibacterial activity in more complex derivatives is driven by specific substituent patterns rather than by the core scaffold alone [1].

Salt-Selection & Solid-Form Screening Intermediate

The estimated pKa of the N-ethylpiperazine tertiary amine (~7.5–8.0) places the compound in an optimal range for salt formation with pharmaceutically acceptable acids (HCl, mesylate, tosylate) while retaining a sufficient fraction of neutral free base at physiological pH for membrane permeability [1][2]. Pre-formulation teams can employ this compound as a model system to evaluate salt disproportionation risks, pH-solubility profiles, and hygroscopicity trends for piperazine-containing development candidates, with the ethyl group serving as a representative N-alkyl substituent [2].

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